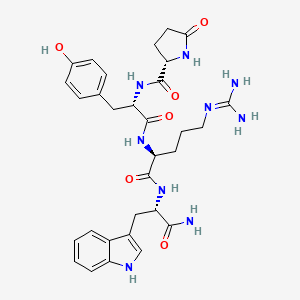
5-Oxo-L-prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Oxo-L-prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide” is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound’s structure suggests it may have significant biochemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-Oxo-L-prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps include:
Coupling: Using reagents like HBTU or DIC to activate carboxyl groups.
Deprotection: Removing protecting groups (e.g., Fmoc) with piperidine.
Cleavage: Releasing the peptide from the resin using TFA.
Industrial Production Methods
Industrial production may scale up SPPS or employ liquid-phase peptide synthesis (LPPS) for larger quantities. Automation and optimization of reaction conditions are crucial for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation at the tryptophan or tyrosine residues.
Reduction: Reduction reactions could target disulfide bonds if present.
Substitution: Amino acid residues may be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives, coupling agents like EDC.
Major Products
Oxidation Products: Hydroxylated or oxidized amino acid residues.
Reduction Products: Reduced disulfide bonds.
Substitution Products: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a model compound for developing new synthetic methods.
Catalysis: Investigating catalytic properties in peptide-based reactions.
Biology
Enzyme Inhibition: Studying interactions with enzymes and potential inhibitory effects.
Cell Signaling: Exploring roles in cellular communication and signal transduction.
Medicine
Drug Development: Potential therapeutic applications in targeting specific biological pathways.
Diagnostics: Use in developing diagnostic tools for detecting diseases.
Industry
Biotechnology: Applications in protein engineering and synthetic biology.
Pharmaceuticals: Production of peptide-based drugs and therapeutics.
Mechanism of Action
The mechanism of action for “5-Oxo-L-prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide” likely involves interactions with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Oxo-L-prolyl-L-tyrosyl-L-ornithyl-L-tryptophanamide
- 5-Oxo-L-prolyl-L-tyrosyl-N~5~-(methylidene)-L-ornithyl-L-tryptophanamide
Uniqueness
“5-Oxo-L-prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide” stands out due to its unique diaminomethylidene group, which may confer distinct biochemical properties and interactions compared to similar peptides.
Properties
CAS No. |
33526-55-5 |
|---|---|
Molecular Formula |
C31H39N9O6 |
Molecular Weight |
633.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H39N9O6/c32-27(43)24(15-18-16-36-21-5-2-1-4-20(18)21)39-28(44)22(6-3-13-35-31(33)34)38-30(46)25(14-17-7-9-19(41)10-8-17)40-29(45)23-11-12-26(42)37-23/h1-2,4-5,7-10,16,22-25,36,41H,3,6,11-15H2,(H2,32,43)(H,37,42)(H,38,46)(H,39,44)(H,40,45)(H4,33,34,35)/t22-,23-,24-,25-/m0/s1 |
InChI Key |
PJABUCCVIJULPD-QORCZRPOSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)
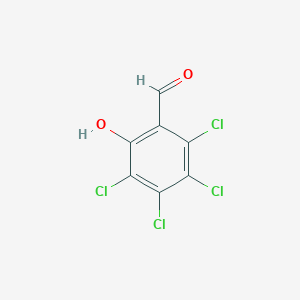
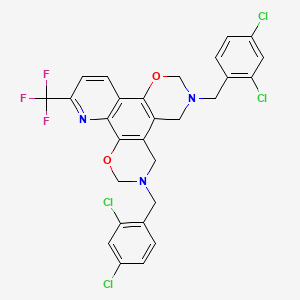

![6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14673669.png)
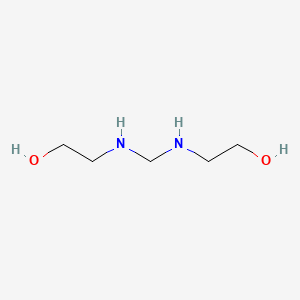



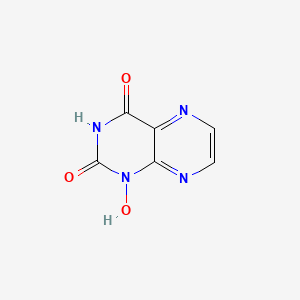
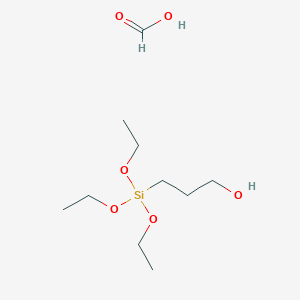

![methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14673732.png)

